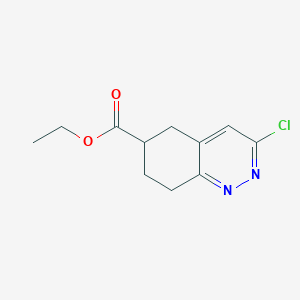![molecular formula C12H7F3N2O2 B1434425 6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid CAS No. 1864014-28-7](/img/structure/B1434425.png)
6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid
Vue d'ensemble
Description
6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Trifluoromethyl)benzaldehyde and pyrazine-2-carboxylic acid.
Condensation Reaction: The 4-(Trifluoromethyl)benzaldehyde undergoes a condensation reaction with pyrazine-2-carboxylic acid in the presence of a suitable catalyst and solvent to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common solvents and catalysts used in industrial production include dichloromethane and triethylamine .
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid oxides, while reduction may produce pyrazine-2-methanol .
Applications De Recherche Scientifique
6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to its observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)pyrazine-2-carboxylic Acid: Similar structure but with the trifluoromethyl group attached to the pyrazine ring.
4-(Trifluoromethyl)benzoic Acid: Similar structure but lacks the pyrazine ring.
2,3,5-Trichloro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group but with a pyridine ring instead of a pyrazine ring.
Uniqueness
6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid is unique due to the presence of both the trifluoromethyl group and the pyrazine ring, which confer enhanced chemical stability and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(17-9)11(18)19/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQXSXTVBIUBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


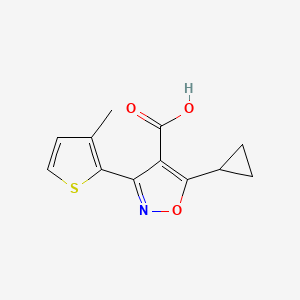
![3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1434344.png)
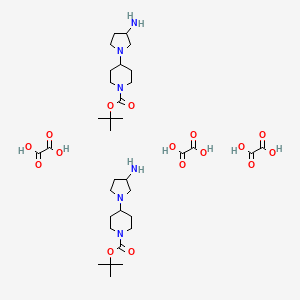
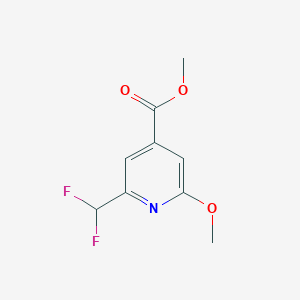
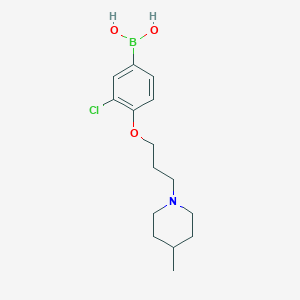
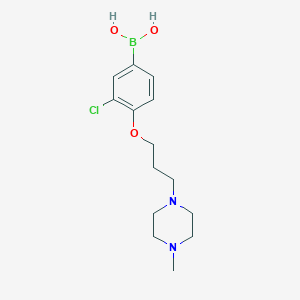

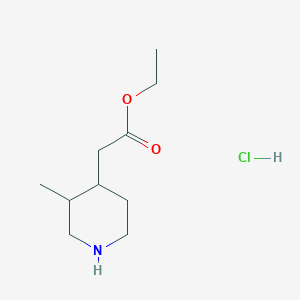
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(propan-2-yl)piperazine](/img/structure/B1434357.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)

![1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1434363.png)
